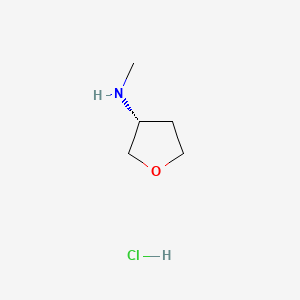

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-N-Methyltetrahydrofuran-3-amine hydrochloride” is a hydrochloride salt of an amine. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . Hydrochlorides are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its specific structure and properties. For example, biguanides like metformin hydrochloride are known to suppress gluconeogenesis, form free fatty acids, and oxidize fats .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, metformin hydrochloride, a biguanide, is used as the hydrochloride to increase its pharmacological activity. Biguanides are rapidly carbonated under environmental conditions. Their salts are most subject to this. The stability of biguanides depends on the pH .Scientific Research Applications

Synthetic Techniques and Catalyst Development : The synthesis of (R)-3-aminotetrahydrofuran using methods such as acylation and reduction has been explored, showcasing more economical approaches compared to traditional methods (Yang Jianping, 2012). Another study reports the use of reusable cobalt oxide nanoparticles for the efficient synthesis of N-methyl- and N-alkylamines, highlighting the importance of these compounds in life-science molecules (Senthamarai et al., 2018).

Pharmacological Applications : Research into the pharmacological properties of related amines includes exploring potential psychotropic agents, highlighting the role of amines in human physiological and biological activities, such as hormones, amino acids, and drugs (Mallion et al., 1972). Another study investigated the effect of a specific amine hydrochloride on bacterial cells, indicating its potential as an antitumor drug (Shimi & Shoukry, 1975).

Environmental and Analytical Chemistry : The study of amines in particulate matter and their detection in the gas and particle phase is crucial for understanding their environmental impact (VandenBoer et al., 2010). Another study focused on the adsorption-desorption behavior of amine-functionalized biopolymer resins, which could be applied to remove anionic dyes from wastewater (Song et al., 2016).

Educational Applications : The development of student worksheets based on problem-based learning for the study of amines indicates the educational significance of these compounds (Petri & Suryelita, 2022).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, hydrochloric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of a compound depend on its specific structure and properties. For example, in the field of medicinal chemistry, there is ongoing research into the development of new medications and treatments, including the use of JAK2 inhibitors for the treatment of Philadelphia-negative myeloproliferative neoplasms and the use of pharmacologic treatment options for the treatment of obesity .

properties

IUPAC Name |

(3R)-N-methyloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFUVNKNOZMSJF-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCOC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride | |

CAS RN |

1292324-63-0 |

Source

|

| Record name | (3R)-N-methyloxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)

![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)

![7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B571756.png)

![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)